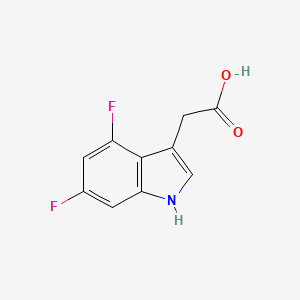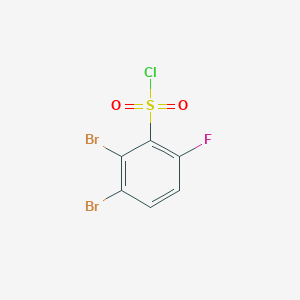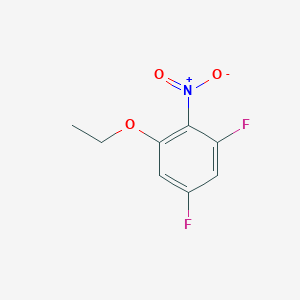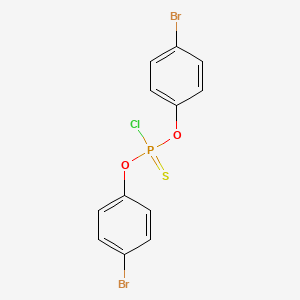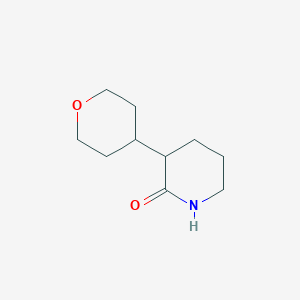![molecular formula C10H16N2O B1459890 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126163-22-0](/img/structure/B1459890.png)
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
“1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound . It is related to the compound “3,5-Dimethylpyrazole”, which is an organic compound with the formula (CH3C)2CHN2H . This compound is one of several isomeric derivatives of pyrazole that contain two methyl substituents .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, multidentate poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands have been synthesized by the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .
Molecular Structure Analysis
The molecular structure of related compounds has been studied. For instance, the crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Scientific Research Applications
Synthesis and Characterization
- The compound 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol is related to the synthesis and characterization of pyrazole derivatives with diverse structures and properties. For instance, a study details the synthesis and analytical characterization of pyrazole-carboxamide type synthetic cannabinoids, highlighting the significance of correct identification and the potential mislabeling of 'research chemicals' like 3,5-AB-CHMFUPPYCA, which contains a pyrazole ring system (McLaughlin et al., 2016).
Applications in Organic Synthesis
- Pyrazole derivatives are prominently used in organic synthesis. For example, the transformation of benzocyclobutapyrans to tetrahydrodibenzofuran-4-ols demonstrates the utility of pyrazole derivatives in synthesizing complex organic molecules. This methodology is applied in the second-generation synthesis of (+/-)-linderol A, a melanin biosynthesis inhibitory natural product (Yamashita et al., 2005).
Biological and Pharmacological Activities
- Pyrazole derivatives exhibit a range of biological activities. For instance, tridentate bipyrazolic compounds demonstrate cytotoxic properties against tumor cell lines, indicating their potential in cancer therapy. The structure-activity relationship reveals that the cytotoxic activity is highly dependent on substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).
Structural Studies and Molecular Docking
- Structural elucidation and molecular docking studies of pyrazole derivatives contribute to understanding their interactions with biological targets. For example, the detailed structure elucidation of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-pyrazole-5-carboxamide showcases the application of spectroscopic and mass spectrometric techniques in determining the structure of pyrazole derivatives (Girreser et al., 2016).
Computational Chemistry and Corrosion Inhibition
- Density Functional Theory (DFT) studies of bipyrazolic-type organic compounds elucidate their inhibition efficiencies and reactive sites as corrosion inhibitors. This demonstrates the significance of pyrazole derivatives in material science and industrial applications (Wang et al., 2006).
Mechanism of Action
Target of Action
It is known that pyrazole-based ligands, such as this compound, have been studied for their potential applications in catalysis .
Mode of Action
It is known that pyrazole-based ligands can coordinate to metal ions, which can be used as a precursor for the development of metalloenzyme .
Biochemical Pathways
It is known that pyrazole-based ligands have been used in catalytic processes relating to catecholase activity .
Action Environment
It is known that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of pyrazole-based ligands .
properties
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-6-9(2)12(11-8)7-10(13)4-3-5-10/h6,13H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRZESMADLEPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2(CCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B1459813.png)
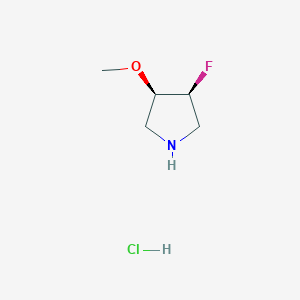
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)
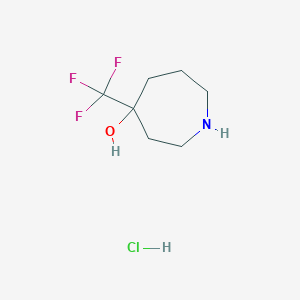
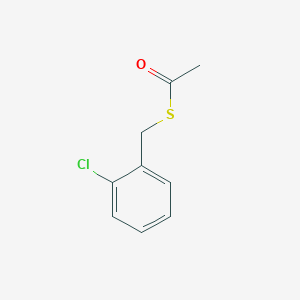
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride](/img/structure/B1459820.png)

